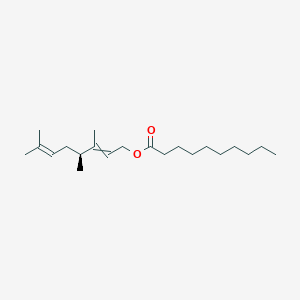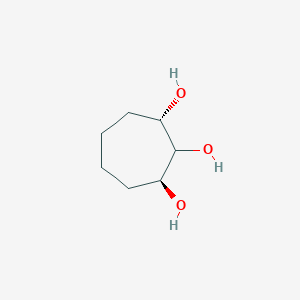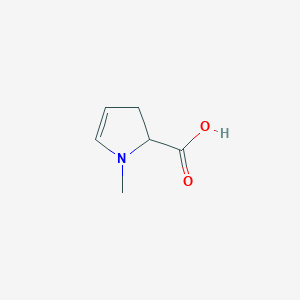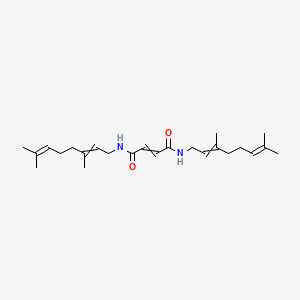
N~1~,N~4~-Bis(3,7-dimethylocta-2,6-dien-1-yl)but-2-enediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-Bis(3,7-dimetil-octa-2,6-dien-1-il)but-2-en-diamida es un compuesto orgánico complejo caracterizado por su estructura única, que incluye múltiples enlaces dobles y grupos amida secundarios
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N~1~,N~4~-Bis(3,7-dimetil-octa-2,6-dien-1-il)but-2-en-diamida típicamente involucra la reacción de 3,7-dimetil-octa-2,6-dien-1-amina con cloruro de but-2-enedioilo bajo condiciones controladas. La reacción se lleva a cabo en una atmósfera inerte, a menudo utilizando solventes como diclorometano o tetrahidrofurano para facilitar la reacción. La temperatura se mantiene a niveles bajos para evitar reacciones secundarias no deseadas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Los pasos de purificación como la recristalización o la cromatografía se emplean para obtener la pureza deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
N~1~,N~4~-Bis(3,7-dimetil-octa-2,6-dien-1-il)but-2-en-diamida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica son posibles, especialmente en los átomos de nitrógeno de la amida.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como el hidruro de sodio.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas primarias o alcoholes.
Sustitución: Formación de amidas sustituidas o aminas secundarias.
Aplicaciones Científicas De Investigación
N~1~,N~4~-Bis(3,7-dimetil-octa-2,6-dien-1-il)but-2-en-diamida tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica y como ligando en la química de coordinación.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos y como agente terapéutico.
Industria: Utilizado en la síntesis de materiales avanzados y polímeros.
Mecanismo De Acción
El mecanismo por el cual N~1~,N~4~-Bis(3,7-dimetil-octa-2,6-dien-1-il)but-2-en-diamida ejerce sus efectos implica interacciones con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Las vías involucradas pueden incluir la inhibición de la actividad enzimática o la alteración de las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
- (E)-3,7-Dimetil-octa-2,6-dien-1-il palmitato
- (E)-3,7-Dimetil-octa-2,6-dien-1-il decanoato
- 1,6-Octadien-3-ol, 3,7-dimetil-, formiato
Singularidad
N~1~,N~4~-Bis(3,7-dimetil-octa-2,6-dien-1-il)but-2-en-diamida es único debido a sus características estructurales específicas, como la presencia de múltiples enlaces dobles y grupos amida secundarios
Propiedades
Número CAS |
564470-24-2 |
|---|---|
Fórmula molecular |
C24H38N2O2 |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
N,N'-bis(3,7-dimethylocta-2,6-dienyl)but-2-enediamide |
InChI |
InChI=1S/C24H38N2O2/c1-19(2)9-7-11-21(5)15-17-25-23(27)13-14-24(28)26-18-16-22(6)12-8-10-20(3)4/h9-10,13-16H,7-8,11-12,17-18H2,1-6H3,(H,25,27)(H,26,28) |
Clave InChI |
ONZIEPWQNMRXMK-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCNC(=O)C=CC(=O)NCC=C(C)CCC=C(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro-](/img/structure/B12577596.png)

![3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B12577612.png)
![3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide](/img/structure/B12577616.png)
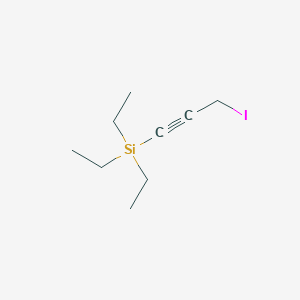
![Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate](/img/structure/B12577626.png)
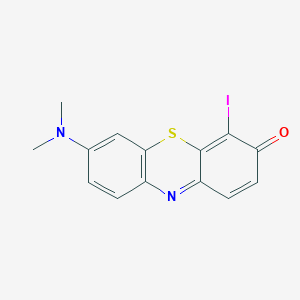
![N'-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B12577636.png)
